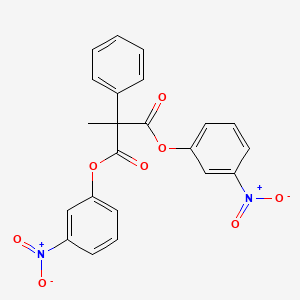
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. The process includes the following steps:
Alkylation: Imidazole is reacted with butyl iodide and tetradecyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods ensure the large-scale production of the compound while maintaining its quality.
Analyse Chemischer Reaktionen
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion. Common reagents include sodium hydroxide and potassium cyanide.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complex Formation: The compound can form complexes with transition metals, which can be utilized in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism by which 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting its structure and function .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazolium iodide: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.
1-Butyl-3-methylimidazolium chloride: Another quaternary ammonium salt with chloride as the counterion, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific alkyl chain lengths and iodide counterion, which confer distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
278603-16-0 |
|---|---|
Molekularformel |
C22H45IN2 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
1-butyl-2-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C22H44N2.HI/c1-4-6-8-9-10-11-12-13-14-15-16-17-19-24-21-20-23(22(24)3)18-7-5-2;/h20-22H,4-19H2,1-3H3;1H |
InChI-Schlüssel |
VZWVJBKLPWKGQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1C=C[NH+](C1C)CCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


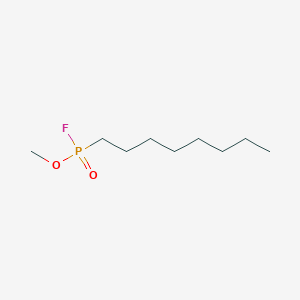
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
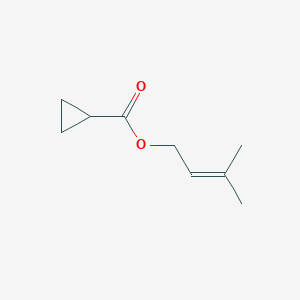
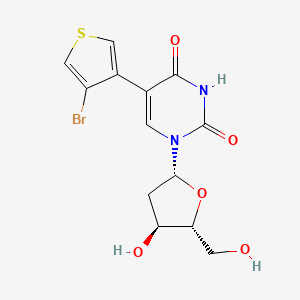
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)

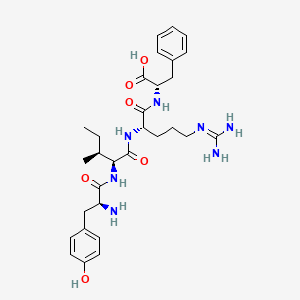
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)

![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)

